2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane
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Overview
Description
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy-substituted bromochlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane typically involves multiple steps. One common approach starts with the bromination and chlorination of a phenyl ring, followed by the introduction of a benzyloxy group. The final step involves the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxepane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
Uniqueness
What sets 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane apart from similar compounds is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C16H14BrClO3 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H14BrClO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2 |
InChI Key |
SDPLTDSEQMNFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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